5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride
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Overview
Description
5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride is a chemical compound that belongs to the class of benzisoxazoles Benzisoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-2-nitrobenzaldehyde with piperidine under basic conditions to form the intermediate, which is then cyclized to form the benzisoxazole ring. The final product is obtained by treating the benzisoxazole with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. The exact molecular pathways involved are still under investigation, but it is thought to influence neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-3-piperidin-4-yl-benzo[d]isoxazole hydrochloride
- 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride
- 3-(4-piperidinyl)isoxazolo[4,5-d]pyrimidine
Uniqueness
5-chloro-3-(4-piperidinyl)-1,2-Benzisoxazole hydrochloride is unique due to the presence of the chloro substituent, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties .
Properties
CAS No. |
153025-28-6 |
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Molecular Formula |
C12H14Cl2N2O |
Molecular Weight |
273.15 g/mol |
IUPAC Name |
5-chloro-3-piperidin-4-yl-1,2-benzoxazole;hydrochloride |
InChI |
InChI=1S/C12H13ClN2O.ClH/c13-9-1-2-11-10(7-9)12(15-16-11)8-3-5-14-6-4-8;/h1-2,7-8,14H,3-6H2;1H |
InChI Key |
SEDMPXFEDITSTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NOC3=C2C=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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